![molecular formula C15H21N5O3S B2995255 (1,3-dimethyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 2309555-07-3](/img/structure/B2995255.png)
(1,3-dimethyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
The compound contains a 1,3-dimethyl-1H-pyrazol-5-yl group and a 1-methyl-1H-imidazol-2-yl group, both of which are common in many biologically active compounds . The sulfonyl group connecting these two moieties is also a common feature in many drugs and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the pyrazole and imidazole rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, solubility, and stability would likely be determined experimentally .Scientific Research Applications
Role in Drug Development
Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties. It has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitubercular Activity
Syed et al. synthesized a compound similar to the one and evaluated it for anti-tubercular potential against Mycobacterium tuberculosis strain. Some of the derivatives showed potent anti-tubercular activity .
Antileishmanial and Antimalarial Activities
Some hydrazine-coupled pyrazoles, which are structurally similar to your compound, were synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities . One of the compounds displayed superior antipromastigote activity, and two other compounds showed significant inhibition effects against Plasmodium berghei .
Cytotoxic Activity
A compound similar to the one was synthesized and tested for its cytotoxic activity. The compound showed a marked antitumor activity against all the tested cell lines .
Role in the Synthesis of Functional Molecules
Imidazoles, which are key components of your compound, are used in a variety of everyday applications. They are key components to functional molecules .
Role in Oxidation Reactions
3,5-Dimethyl-1H-pyrazole, a component of your compound, is combined with Chromium (VI) oxide, is a valuable reagent for oxidation of primary and secondary alcohols to carbonyl compounds .
Potential as Metal-Free Detonating Substances
Compounds similar to the one have been studied for their energetic performances. They are insensitive and have further potential applications as metal-free detonating substances .
Role in the Preparation of Pyrazolato Ligated Complexes
3,5-Dimethyl-1H-pyrazole is a common reagent for the preparation of pyrazolato ligated complexes .
Mechanism of Action
Target of Action
Compounds containing imidazole, a core structure in this molecule, are known to interact with a wide range of targets, including various enzymes and receptors .
Mode of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been reported to inhibit various enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which may influence their absorption and distribution .
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-11-10-13(19(3)17-11)14(21)20-7-4-12(5-8-20)24(22,23)15-16-6-9-18(15)2/h6,9-10,12H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMOWKFUESUBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dimethyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone |
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